Home > Products > Screening Compounds P5536 > Fmoc-L-3-Aminobutyric acid
Fmoc-L-3-Aminobutyric acid -

Fmoc-L-3-Aminobutyric acid

Catalog Number: EVT-250803
CAS Number:
Molecular Formula:
Molecular Weight: 325.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-L-3-Aminobutyric acid is a derivative of the amino acid 3-aminobutyric acid, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amine functionality during the synthesis process, allowing for selective reactions without interference from the amino group. This compound is particularly valuable in solid-phase peptide synthesis, where it helps to prevent racemization and enhances the yield and purity of synthesized peptides.

Source

Fmoc-L-3-Aminobutyric acid can be synthesized from commercially available starting materials or obtained from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It can also be derived from natural sources through biochemical pathways, albeit less commonly.

Classification

This compound falls under the category of amino acids and is classified as a protected amino acid due to the presence of the Fmoc group. It is used primarily in organic chemistry and biochemistry for synthesizing peptides and proteins.

Synthesis Analysis

Methods

The synthesis of Fmoc-L-3-Aminobutyric acid typically involves the following steps:

  1. Protection of the Amino Group: The amino group of 3-aminobutyric acid is protected using Fmoc chloride or Fmoc anhydride in a suitable solvent such as dichloromethane.
  2. Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels, as impurities can significantly affect peptide synthesis outcomes .

Technical Details

The reaction generally requires a base, such as triethylamine, to facilitate the formation of the Fmoc derivative. The reaction conditions must be optimized to minimize side reactions and impurities, which can arise from incomplete reactions or contamination with acetic acid from solvents .

Molecular Structure Analysis

Structure

The molecular formula for Fmoc-L-3-Aminobutyric acid is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, with a molecular weight of approximately 424.4 g/mol . The structure features:

  • A central 3-aminobutyric acid backbone.
  • An Fmoc protecting group attached to the amino terminus.

Data

The melting point of Fmoc-L-3-Aminobutyric acid is reported to be between 192 °C and 194 °C . The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Chemical Reactions Analysis

Reactions

Fmoc-L-3-Aminobutyric acid participates in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: The protected amine reacts with carboxylic acids to form peptide bonds during solid-phase peptide synthesis.
  2. Deprotection: Under basic conditions, the Fmoc group can be removed selectively to regenerate the free amino group for further reactions.

Technical Details

The deprotection step is critical; it typically involves treatment with a base like piperidine, which cleaves the Fmoc group without affecting other functional groups . Care must be taken to avoid racemization during these processes.

Mechanism of Action

Process

The mechanism by which Fmoc-L-3-Aminobutyric acid functions in peptide synthesis involves:

  1. Selective Protection: The Fmoc group protects the amine, allowing for controlled coupling with other amino acids.
  2. Monitoring Deprotection: The release of the Fmoc group can be monitored spectroscopically, providing insight into reaction progress and efficiency .

Data

Studies have shown that the presence of impurities such as acetic acid can lead to significant issues in peptide synthesis, including chain termination and reduced yield .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and acidic environments.
  • Reactivity: Reacts readily with carboxylic acids to form peptides; susceptible to hydrolysis if not handled properly.

Relevant data indicates that maintaining low levels of contaminants is crucial for ensuring high yields during peptide synthesis processes involving this compound .

Applications

Fmoc-L-3-Aminobutyric acid is primarily used in:

  • Peptide Synthesis: As a building block in solid-phase peptide synthesis, where it contributes to the formation of biologically active peptides.
  • Research and Development: In studies focused on drug discovery and development, particularly for peptides that exhibit therapeutic properties.
  • Biochemical Studies: In investigations related to protein structure-function relationships due to its role in forming specific peptide sequences.
Synthetic Methodologies and Optimization [4] [7]

Enantioselective Synthesis via Chiral Auxiliaries

Fmoc-L-3-aminobutyric acid (Fmoc-L-α-Aminobutyric acid, Fmoc-Abu-OH) requires precise stereocontrol to maintain chiral integrity for peptide applications. Two advanced methodologies dominate its synthesis:

  • Ni(II) Complexes of Schiff Bases: Chiral tridentate ligands like (S)- or (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide enable glycine deracemization. The glycine equivalent undergoes diastereoselective alkylation with propyl halides to install Abu's side chain. The Soloshonok trichlorinated ligand (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) achieves >99.5% enantiomeric excess (ee) in Ni(II)-Abu complexes. Recent optimizations using DBU as a base allow multi-kilogram synthesis with 98.9% yield and simplified purification [9].
  • Bis-Lactim Ether Strategy: This approach employs (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a glycine template. Alkylation with 2-chloromethyl derivatives followed by acid hydrolysis yields L-configured Abu. Subsequent Fmoc protection with Fmoc-OSu in acetonitrile/N-methylmorpholine achieves 88% yield. Critical to optical purity (>99%) is low-temperature (−70°C) enolate formation using n-BuLi to minimize racemization [2].

Table 1: Comparative Analysis of Chiral Auxiliary Approaches

MethodChiral AuxiliaryAlkylating AgentYieldeeScale Feasibility
Ni(II)/Schiff BaseSoloshonok trichlorinated ligandPropyl bromide98.9%>99.5%Multi-kilogram
Bis-Lactim Ether(2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine2-Chloromethyl agent88%>99%Laboratory scale

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Abu-OH serves as a non-proteinogenic building block in SPPS to enhance peptide stability or modify conformation. Key integration considerations include:

  • Side-Chain Protection: Abu’s aliphatic chain requires no protection, simplifying resin loading and reducing steric hindrance during coupling. This contrasts with aspartimide-prone residues (e.g., Asp-Gly sequences), where Abu substitutions may mitigate side reactions [1] [3].
  • Coupling Optimization: Standard DIC/Oxyma activators achieve near-quantitative coupling efficiency (>98%) with Fmoc-Abu-OH. Aggregation-prone sequences benefit from pseudoprolines or backbone amide protection, though Abu’s linear side chain rarely induces aggregation [4].
  • Aspartimide Suppression: Abu incorporation at aspartate-adjacent positions reduces base-catalyzed succinimide formation by eliminating nucleophilic side chains. This is critical in therapeutic peptides like incretin mimetics, where aspartimide formation can exceed 15% [1] [3].

Silylation Strategies for Fmoc Protection

Preventing oligomerization during Fmoc introduction is essential for reagent-grade purity:

  • Trimethylsilyl (TMS) Mediated Protection: Silylation of Abu’s carboxyl group with chlorotrimethylsilane (TMSCl) prior to Fmoc activation blocks nucleophilic attack. This suppresses dipeptide (Fmoc-Abu-Abu-OH) and Lossen-rearrangement impurities (Fmoc-β-Ala-Abu-OH). Post-reaction, desilylation with methanol yields Fmoc-Abu-OH with >99.5% chiral purity and <0.02% acetic acid content [3] [10].
  • Quality Control Metrics: RP-HPLC must resolve impurities co-eluting with Fmoc-Abu-OH. Critical specifications include acetic acid content (<50 ppm, quantified by GC-MS) and free Abu (<0.2%, via TLC-ninhydrin). Industrial batches meet ICH Q11 standards, with optical rotation fixed at [α]D20 = −23° ± 3° (c=1 in DMF) [3] [10].

Table 2: Silylation Agents for Carboxyl Protection During Fmoc Installation

Silylating AgentSolventReaction TempFmoc-Abu-OH PurityKey Impurity Suppressed
TMSClDCM/THF0–5°C>99.5%Fmoc-Abu-Abu-OH (dipeptide)
TBDMSClAcetonitrile25°C98.0%Fmoc-β-Ala-Abu-OH (Lossen product)

Scalability Challenges in Industrial Production

Transitioning from lab to ton-scale manufacturing faces three hurdles:

  • Purification Bottlenecks: Crystallization from DMF/water systems must remove residual nickel catalysts from Schiff-base syntheses to <1 ppm. Soloshonok’s improved DBU method eliminates viscous inorganic carbonates, enabling direct crystallization and reducing processing time by 40% [9] [10].
  • Cost Drivers: Chiral ligands account for 60–70% of raw material costs. Ligand recycling via aqueous extraction (e.g., Hamari’s binaphthyl-derived azepine ligand) lowers expenses. One protocol achieves 95% recovery through pH-controlled precipitation [9].
  • Regulatory Specifications: ICH-compliant batches require: (1) chiral HPLC ee >99%, (2) residual solvents <300 ppm (DMF/hexanes), and (3) endotoxin control <0.25 EU/mg. Ruifu Chemical’s manufacturing data confirms ≥98.0% HPLC purity and −21.9° optical rotation meeting pharmacopeial standards [10].

Properties

Product Name

Fmoc-L-3-Aminobutyric acid

Molecular Weight

325.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.